molecular formula C10H13ClN4O4 B2475583 methyl 1H-pyrazole-5-carboxylate;hydrochloride CAS No. 2260937-30-0

methyl 1H-pyrazole-5-carboxylate;hydrochloride

Cat. No.: B2475583
CAS No.: 2260937-30-0
M. Wt: 288.69
InChI Key: ZZXQBDUPODAOMP-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazole-5-carboxylate;hydrochloride is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems . The hydrochloride salt form of methyl 1H-pyrazole-5-carboxylate enhances its solubility and stability, making it more suitable for various applications.

Mechanism of Action

While the specific mechanism of action for methyl 1H-pyrazole-5-carboxylate;hydrochloride is not mentioned in the search results, pyrazole-containing compounds are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H-pyrazole-5-carboxylate typically involves the reaction of hydrazine with a β-dicarbonyl compound, such as an ester or diketone. One common method is the cyclization of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The resulting pyrazole derivative can then be methylated using methyl iodide in the presence of a base like potassium carbonate to yield methyl 1H-pyrazole-5-carboxylate .

Industrial Production Methods

Industrial production of methyl 1H-pyrazole-5-carboxylate;hydrochloride often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-5-carboxylic acid, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Methyl 1H-pyrazole-5-carboxylate;hydrochloride can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific ester and hydrochloride salt forms, which provide distinct solubility, stability, and reactivity profiles compared to other pyrazole derivatives .

Properties

IUPAC Name

methyl 1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H6N2O2.ClH/c2*1-9-5(8)4-2-3-6-7-4;/h2*2-3H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXQBDUPODAOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1.COC(=O)C1=CC=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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